12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Overview
Description
Dinaphtho[2,1-b:1’,2’-d]furan is an organic compound with the molecular formula C20H12O. It is a polycyclic aromatic compound consisting of two naphthalene units fused to a furan ring.
Mechanism of Action
Target of Action
Dinaphtho[2,1-b:1’,2’-d]furan, a complex organic compound, has been found to interact with several cellular targets. It can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . These receptors play crucial roles in various cellular processes, including cell proliferation and differentiation.
Mode of Action
The compound’s interaction with its targets leads to a series of changes within the cell. It modulates cell proliferation , which is a critical process in growth, development, and tissue repair. The exact mechanism of how Dinaphtho[2,1-b:1’,2’-d]furan interacts with these receptors and modulates cell proliferation is still under investigation.
Result of Action
The molecular and cellular effects of Dinaphtho[2,1-b:1’,2’-d]furan’s action are primarily related to its modulation of cell proliferation . By interacting with aryl hydrocarbon and estrogen receptors, it can influence cell growth and differentiation, potentially affecting the development and progression of certain diseases.
Biochemical Analysis
Biochemical Properties
It has been found that Dinaphtho[2,1-b:1’,2’-d]furan can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . This suggests that it may interact with these receptors and potentially other biomolecules in the body.
Cellular Effects
Dinaphtho[2,1-b:1’,2’-d]furan has been found to modulate cell proliferation . In a study, it exhibited strong inhibitory activity on human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .
Molecular Mechanism
Its ability to induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities suggests that it may bind to these receptors and modulate their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphtho[2,1-b:1’,2’-d]furan typically involves the cyclization of appropriate naphthalene derivatives. One common method is the oxidative cyclization of 2-naphthol derivatives using reagents such as iodine or other oxidizing agents . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dinaphtho[2,1-b:1’,2’-d]furan may involve large-scale oxidative cyclization processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[2,1-b:1’,2’-d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Dinaphtho[2,1-b:1’,2’-d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including modulation of cell proliferation.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of high refractive index materials and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Dinaphtho[2,1-b1’,2’-d]thiophene: Similar structure but contains a sulfur atom instead of an oxygen atom.
Dibenzofuran: Contains two benzene rings fused to a furan ring, similar but simpler structure.
Naphthofuran: Contains a single naphthalene unit fused to a furan ring.
Uniqueness
Dinaphtho[2,1-b:1’,2’-d]furan is unique due to its specific arrangement of two naphthalene units fused to a furan ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOZEUDRUTIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325445 | |
Record name | Dinaphtho[2,1-b:1',2'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194-63-8 | |
Record name | Dinaphtho(2,1-b:1',2'-d)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC507496 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dinaphtho[2,1-b:1',2'-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINAPHTHO(2,1-B:1',2'-D)FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA5EYQ6A72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to Dinaphtho[2,1-b:1',2'-d]furan?
A1: Dinaphtho[2,1-b:1',2'-d]furan can be synthesized through several methods. One approach involves the thermolysis of 1-naphthol, leading to the formation of 2,2'-binaphthalene-1,1'-diol, which then undergoes rapid cyclization to yield Dinaphtho[2,1-b:1',2'-d]furan []. Another method involves the photocyclization of di-2-naphthylsulfide [].
Q2: Has Dinaphtho[2,1-b:1',2'-d]furan been investigated for its semiconductor properties?
A2: Yes, research has explored the use of Dinaphtho[2,1-b:1',2'-d]furan as a potential organic semiconductor. Studies have focused on the aggregated structures and charge-transporting properties of this molecule, particularly in single-crystal field-effect transistors []. This research suggests potential applications in organic electronics.
Q3: Are there any known skeletal rearrangements that Dinaphtho[2,1-b:1',2'-d]furan can undergo?
A3: Dinaphtho[2,1-b:1',2'-d]furan has been shown to undergo skeletal rearrangement in the presence of aluminum chloride as a catalyst. This reaction leads to the formation of Dinaphtho[1,2-b:1′,2′-d]furan and 1-Hydroxybenzo[j]fluoranthene, albeit in low yields [].
Q4: What is known about the spectral and luminescent properties of Dinaphtho[2,1-b:1',2'-d]furan?
A4: The spectral and luminescent characteristics of Dinaphtho[2,1-b:1',2'-d]furan have been studied in a jet-cooled environment []. While the specific findings require further examination of the cited research, this suggests investigations into its photophysical properties and potential applications in areas like fluorescence-based sensing or imaging.
Q5: What insights have been gained from computational studies on Dinaphtho[2,1-b:1',2'-d]furan derivatives?
A5: Computational chemistry, specifically Density Functional Theory (DFT) calculations, has been employed to study Dinaphtho[2,1-b:1',2'-d]furan derivatives. These calculations have been particularly useful in determining dihedral angles within these molecules, contributing to the understanding of their structural properties and stereochemistry [].
Q6: Can Dinaphtho[2,1-b:1',2'-d]furan be used as a precursor for synthesizing other compounds?
A6: Yes, Dinaphtho[2,1-b:1',2'-d]furan can act as a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of 6H-dinaphtho-[c,e][1,2]oxaphosphinines []. This highlights the versatility of Dinaphtho[2,1-b:1',2'-d]furan as a building block in organic synthesis.
Q7: How does the bromination of Dinaphtho[2,1-b:1',2'-d]furan proceed?
A7: Studies have investigated the bromination of Dinaphtho[2,1-b:1',2'-d]furan, particularly focusing on the structural determination of the resulting brominated product []. This research delves into the regioselectivity of the bromination reaction and provides insights into the influence of the Dinaphtho[2,1-b:1',2'-d]furan structure on the reaction outcome.
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